Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate

MAGL inhibition Enzymatic assay Benzoylpiperidine SAR

This benzoylpiperidine sulfonylacetate (CAS 1448046-83-0) is a high-potency MAGL inhibitor core (IC50 ≈100 nM) with a metabolically versatile methyl ester handle. Its 4-fluorobenzoyl and sulfonylacetate motif provides ~41-fold greater potency than reference analogs. Ideal for SAR-driven lead optimization, late-stage diversification, and in vivo PK/PD studies due to its balanced lipophilicity. Differentiated from generic piperidines by its unique C4 substitution, it is essential for developing reversible MAGL inhibitors.

Molecular Formula C22H22FNO6S
Molecular Weight 447.48
CAS No. 1448046-83-0
Cat. No. B2389929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate
CAS1448046-83-0
Molecular FormulaC22H22FNO6S
Molecular Weight447.48
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C22H22FNO6S/c1-30-20(25)14-31(28,29)17-10-12-24(13-11-17)22(27)19-5-3-2-4-18(19)21(26)15-6-8-16(23)9-7-15/h2-9,17H,10-14H2,1H3
InChIKeyCTKBMNAHYAVLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1448046-83-0 Procurement Guide: Benzoylpiperidine Sulfonylacetate for MAGL-Targeted Drug Discovery


Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate (CAS 1448046-83-0) is a benzoylpiperidine-based sulfonylacetate ester that belongs to a class of monoacylglycerol lipase (MAGL) inhibitors currently under active pharmaceutical patenting [1]. Its core scaffold—a piperidine ring N-acylated with a 2-(4-fluorobenzoyl)benzoyl group and C4-substituted with a methyl sulfonylacetate moiety—is structurally distinct from earlier-generation benzoylpiperidines that lack the sulfonylacetate side chain, placing it in a sub-series optimized for balanced lipophilicity and synthetic tractability [2]. The compound is supplied as a research intermediate for structure–activity relationship (SAR) campaigns targeting MAGL, and its design features a metabolically versatile ester handle suitable for further derivatization into carboxylic acid or amide analogs [1][3].

Why Generic Benzoylpiperidine Substitution Is Not Advisable for CAS 1448046-83-0


Benzoylpiperidine-based MAGL inhibitors exhibit extreme sensitivity to both the N-acyl substitution pattern and the nature of the C4 appendage [1]. In the reference benzoylpiperidine series, simple replacement of the 4-fluorobenzoyl group with unsubstituted benzoyl or heteroaryl carbonyls resulted in >10-fold loss of MAGL inhibitory activity, while modification of the C4 side chain from sulfonylacetate to sulfonamide or sulfide altered both potency and reversibility profiles [1][2]. Furthermore, the methyl ester of the sulfonylacetate is not a terminal functional group but a synthetic handle enabling on-demand hydrolysis to the free carboxylic acid; generic piperidine analogs lacking this functionality cannot undergo the same late-stage diversification, making direct substitution with off-the-shelf piperidine building blocks scientifically ungrounded [2][3].

Quantitative Differentiation Evidence for CAS 1448046-83-0


MAGL Inhibitory Potency Versus Benzoylpiperidine Reference Compound

In a recombinant human MAGL enzyme inhibition assay, CAS 1448046-83-0 (disclosed as Compound 415 in US20240308985) demonstrated an IC50 of 100 nM against MAGL [1]. This nanomolar potency aligns with the optimized benzoylpiperidine class profile; the reference triazole-substituted benzoylpiperidine 13 showed an IC50 of 4.1 μM (4100 nM) in the same enzyme system, representing a 41-fold improvement for the sulfonylacetate-bearing analog [2]. The data illustrate that the 4-fluorobenzoyl / sulfonylacetate combination retains sub-micromolar MAGL engagement while offering the synthetic modularity absent in earlier, less potent benzoylpiperidine analogs [1][2].

MAGL inhibition Enzymatic assay Benzoylpiperidine SAR

Selectivity for MAGL Over Other Endocannabinoid Hydrolases

The benzoylpiperidine sulfonylacetate scaffold from which CAS 1448046-83-0 is derived has been explicitly profiled for selectivity against fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). Compounds 21a and 22a (direct sulfonylacetate analogs) showed negligible inhibition of FAAH and ABHD6 at concentrations up to 10 µM, while maintaining MAGL IC50 values in the 8–80 nM range [1]. For CAS 1448046-83-0 specifically, the 4-fluorobenzoyl group is expected to further enhance MAGL selectivity by reducing affinity for ABHD6, a common off-target of diphenylsulfide-benzoylpiperidine series [2]. The data support >100-fold selectivity for MAGL over FAAH across the sulfonylacetate sub-series [1].

MAGL selectivity FAAH ABHD6 Off-target profiling

Synthetic Tractability: Sulfonylacetate Ester as a Branching Intermediate

CAS 1448046-83-0 features a methyl sulfonylacetate group that can be selectively hydrolyzed to the free carboxylic acid under mild basic conditions (LiOH, THF/H2O, 0 °C to room temperature, >90% conversion) without affecting the N-benzoyl amide bond or the sulfone linker [1]. In contrast, analogous benzoylpiperidine compounds bearing a terminal methylsulfone (e.g., 1-[2-(4-fluorobenzoyl)benzoyl]-4-(methylsulfonyl)piperidine) lack this synthetic handle and require de novo synthesis for each carboxylate derivative . The methyl ester thus serves as a protected carboxylate synthon, enabling parallel synthesis of amide, hydrazide, or salt forms in a single step from a common precursor [1].

Late-stage diversification Prodrug design Medicinal chemistry

Physicochemical Profile Comparison with Diphenylsulfide-Benzoylpiperidine Series

The sulfonylacetate substitution CAS 1448046-83-0 (cLogP ≈ 2.8; tPSA ≈ 109 Ų) resides within favorable drug-like physicochemical space compared to the diphenylsulfide-benzoylpiperidine series (cLogP 4.2–5.1; tPSA 55–75 Ų) [1]. The higher polarity of the sulfonylacetate group lowers lipophilicity by approximately 1.4–2.3 log units versus diphenylsulfide analogs, while maintaining MAGL potency in the nanomolar range [1][2]. This shift in physicochemical profile correlates with improved aqueous solubility and reduced non-specific protein binding, parameters that frequently limit the progression of highly lipophilic MAGL inhibitor series [2].

Lipophilicity Ligand efficiency Drug-likeness

Recommended Application Scenarios for CAS 1448046-83-0 in Drug Discovery


MAGL Inhibitor Lead Optimization and SAR Expansion

CAS 1448046-83-0 serves as a high-potency (IC50 ≈ 100 nM) benzoylpiperidine sulfonylacetate core for systematic SAR studies [1]. The methyl ester can be hydrolyzed to the carboxylic acid and elaborated into amide, hydrazide, or ester prodrug libraries, enabling exploration of C4 substituent effects on MAGL potency, selectivity, and cellular activity. This application is directly supported by the synthetic tractability evidence (Evidence Item 3) and selectivity data (Evidence Item 2).

Head-to-Head Profiling Against Earlier Benzoylpiperidine Generation

Because the compound exhibits ~41-fold greater MAGL potency than the reference benzoylpiperidine 13 (Evidence Item 1) [2], it is suitable for comparative enzymatic and cellular profiling studies designed to quantify the contribution of the 4-fluorobenzoyl / sulfonylacetate motif to target engagement and antiproliferative activity in MAGL-dependent cancer cell lines.

In Vivo Pharmacokinetic and Pharmacodynamic Bridging Studies

The improved solubility predicted from the lower cLogP and higher tPSA relative to diphenylsulfide-benzoylpiperidines (Evidence Item 4) positions CAS 1448046-83-0 as a candidate for in vivo PK/PD studies [1]. Researchers can use the compound or its carboxylic acid metabolite to establish MAGL target occupancy–plasma concentration relationships without the confounding effects of excessive protein binding that plague more lipophilic series.

Fragment-Based and Computational Chemistry Workflows

The well-defined three-dimensional structure of the benzoylpiperidine sulfonylacetate scaffold, combined with published co-crystal structures of related MAGL inhibitors, makes CAS 1448046-83-0 a suitable reference ligand for molecular docking, molecular dynamics simulations, and free-energy perturbation (FEP) calculations aimed at predicting the binding mode of novel MAGL inhibitors [2].

Quote Request

Request a Quote for Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.